2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-8-3-14(11-18(17)26-2)12-19(24)23-15-4-6-16(7-5-15)27-20-13-21-9-10-22-20/h3,8-11,13,15-16H,4-7,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOXUYAMPNAZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is gaining attention in medicinal chemistry due to its potential biological activities. This article reviews available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.39 g/mol. The structure features a dimethoxyphenyl group, a pyrazinyl ether, and a cyclohexyl moiety, which are critical for its pharmacological properties.
Research suggests that compounds with similar structures often exert their biological effects through interactions with specific receptors or enzymes. The presence of the pyrazinyl and dimethoxyphenyl groups may enhance binding affinity to target proteins involved in various signaling pathways.
Anticancer Properties
A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure showed IC50 values ranging from 5 to 20 µM in breast and lung cancer models, indicating potential as anticancer agents .
Neuroprotective Effects
Research has indicated that the compound may also have neuroprotective properties. It was found to enhance neuronal survival in models of oxidative stress, suggesting a role in protecting against neurodegenerative diseases .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds against various viral infections. Specifically, some derivatives were shown to inhibit viral replication at low micromolar concentrations, making them candidates for further development as antiviral agents .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | 10 | |
| Lung Cancer | 15 | ||
| Neuroprotection | Neuronal Cells | 20 | |
| Antiviral | Viral Infections | 0.20 |
Case Studies
- Anticancer Study : In a recent study involving breast cancer cell lines, the compound demonstrated significant cell growth inhibition. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotection : A model of oxidative stress in neuronal cells revealed that treatment with the compound led to reduced cell death and improved cellular function compared to untreated controls.
- Antiviral Research : A series of experiments indicated that derivatives showed promising results against viral replication in vitro, particularly in models simulating influenza infection.
Scientific Research Applications
Oncology
Research indicates that this compound may act as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. A patent describes its use in treating tumors resistant to other FGFR inhibitors, suggesting its potential as a novel anticancer agent .
Case Study:
In vitro studies have demonstrated that 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide inhibits cell proliferation in FGFR-dependent cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with tumor growth and survival.
Neurology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in neurodegenerative diseases. Preliminary studies have indicated that similar compounds exhibit acetylcholinesterase inhibition, which may be beneficial in treating conditions like Alzheimer's disease.
Case Study:
A recent study explored the effects of related acetamides on cholinesterase activity and found promising results indicating that these compounds could enhance cognitive function by increasing acetylcholine levels in the brain .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dimethoxyphenyl Group: This is achieved through electrophilic aromatic substitution.
- Cyclization to Form the Pyrazin-2-yloxy Moiety: This step requires careful control of reaction conditions to optimize yield and purity.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to characterize the synthesized compound and confirm its structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 2-(3,4-dimethoxyphenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide and related compounds:
Key Structural and Functional Insights :
Substituent Effects: Methoxy vs. Halogen: Methoxy groups (e.g., 3,4-dimethoxy) improve solubility and reduce toxicity compared to chlorinated analogs (e.g., ISRIB-A14), which prioritize target affinity via lipophilicity . Pyrazine vs.
Synthetic Efficiency :
- Amide couplings using HOBt/EDC (e.g., ISRIB-A14, 86% yield) are more efficient than sulfonamide formations (e.g., 55% yield in ) due to milder reaction conditions .
- Multicomponent reactions (e.g., Ugi reaction in ) enable rapid diversification but require stringent purification .
Biological Relevance: Compounds with dimeric structures (e.g., ISRIB-A13) show enhanced eIF2B activation, suggesting that the target compound’s monomeric structure may require optimization for similar potency .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
- Methodology :
- Substitution reactions : Use 3,4-dimethoxyphenyl precursors with halogenated intermediates under alkaline conditions to introduce the pyrazine-2-yloxy group (e.g., K₂CO₃ in DMF at 80–100°C) .
- Reduction steps : Catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media (HCl/EtOH) to reduce nitro intermediates to anilines .
- Condensation : Employ carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane to form the acetamide bond. Control moisture to prevent side reactions .
- Critical conditions : pH during substitution (prevents dehalogenation), inert atmosphere for reduction, and stoichiometric precision in condensation (yields >75%) .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy, pyrazine, and cyclohexyl substituents (e.g., δ 3.8–4.2 ppm for methoxy protons) .
- X-ray crystallography : Resolve stereochemistry of the (1r,4r)-cyclohexyl group and dihedral angles between aromatic rings (e.g., 65.2° between phenyl and pyrazine planes) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity of the cyclohexyl ring substitution?
- Methodology :
- Catalyst screening : Test chiral catalysts (e.g., BINAP-Pd complexes) in Suzuki-Miyaura couplings to enhance (1r,4r) selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor transannular cyclization, while toluene may stabilize intermediate conformers .
- Temperature gradients : Lower temperatures (0–5°C) reduce kinetic byproducts; monitor via in-situ Raman spectroscopy .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Structural validation : Re-analyze disputed batches via X-ray crystallography to confirm absence of polymorphic variations or impurities .
- Dose-response standardization : Use Hill equation modeling to normalize EC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) .
- Orthogonal assays : Cross-validate bioactivity with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
Q. How to design an environmental impact assessment protocol for this compound?
- Methodology :
- Abiotic degradation : Hydrolysis studies at varying pH (2–12) and UV exposure to track half-life (e.g., LC-MS/MS quantification) .
- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure BCF (bioconcentration factors) .
- Metabolite profiling : HRMS to identify transformation products in simulated wastewater .
Q. What computational strategies predict structure-activity relationships (SAR) for kinase inhibition?
- Methodology :
- Molecular docking : Align the acetamide backbone with ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) using AutoDock Vina .
- QSAR modeling : Train models with descriptors like LogP, topological polar surface area, and H-bond acceptors from crystallographic data .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent (TIP3P water model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
